132326-72-8

Influenza vaccine development Cross-protective T cell immunity Epitope conservation

Influenza NP (147-155), CAS 132326-72-8, is a nonamer peptide (sequence TYQRTRALV) derived from residues 147–155 of influenza A virus nucleoprotein. It is the immunodominant H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, with a molecular weight of 1107.3 Da and formula C48H82N16O14.

Molecular Formula C₄₈H₈₂N₁₆O₁₄
Molecular Weight 1107.26
CAS No. 132326-72-8
Cat. No. B612635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name132326-72-8
CAS132326-72-8
Molecular FormulaC₄₈H₈₂N₁₆O₁₄
Molecular Weight1107.26
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Influenza NP (147-155) Peptide (CAS 132326-72-8): A Structurally Defined Kd-Restricted CTL Epitope for Procuring Immunology and Vaccine Research Tools


Influenza NP (147-155), CAS 132326-72-8, is a nonamer peptide (sequence TYQRTRALV) derived from residues 147–155 of influenza A virus nucleoprotein. It is the immunodominant H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, with a molecular weight of 1107.3 Da and formula C48H82N16O14. [1] Its three-dimensional structure in complex with H-2Kd has been solved at 2.60 Å resolution, revealing that anchor residues Tyr2, Thr5, and Val9 occupy the B, C, and F pockets of the MHC groove, respectively. [1] This peptide serves as a foundational tool for studying antigen presentation, T cell immunodominance, and universal influenza vaccine development.

Why Generic Substitution of Influenza NP (147-155) (CAS 132326-72-8) with Other NP Epitopes or Kd-Restricted Peptides Fails


Influenza NP epitopes cannot be interchanged generically because they differ fundamentally in MHC restriction element, proteasome dependence of antigen processing, and sequence conservation across viral strains. NP(147-155) is H-2Kd-restricted, whereas NP(50-57) is H-2Kk-restricted and NP(366-374) is H-2Db-restricted; these determine completely distinct T cell receptor repertoires and experimental model systems. [1] Furthermore, NP(147-155) exhibits proteasome-independent presentation, while NP(50-57) is proteasome-dependent, meaning the two epitopes are processed through different intracellular pathways and respond oppositely to proteasome inhibitors. [2] Even among Kd-restricted peptides, the specific sequence TYQRTRALV is uniquely conserved across divergent influenza A strains—unlike other NP epitopes that accumulate amino acid substitutions—making it the only choice for experiments requiring cross-strain T cell recognition. [3] The quantitative evidence below establishes precisely where NP(147-155) differs from its closest in-class comparators.

Quantitative Differentiation Evidence for Influenza NP (147-155) (CAS 132326-72-8) Versus Closest Comparators


NP(147-155) Sequence Is 100% Conserved Across Divergent Influenza A Strains, Unlike NP(366-374) Which Varies at Multiple Positions

The NP(147-155) sequence TYQRTRALV is identical across A/PR/8/34 (H1N1), ma-CA/04, and A/AA/6/60 influenza A strains. In contrast, the NP(366-374) epitope (H-2Db-restricted) varies at two positions among these same strains: ASNENMETM in A/PR/8/34, ASNENVETM in ma-CA/04, and ASNENMDTM in A/AA/6/60. [1] This absolute sequence conservation of NP(147-155) enables CD8+ T cells primed against one strain to recognize target cells infected with heterosubtypic strains, a property not shared by the variable NP(366-374) epitope. [1]

Influenza vaccine development Cross-protective T cell immunity Epitope conservation

NP(147-155) Presentation Is Maintained Under Proteasome Inhibition, Unlike NP(50-57) Which Is Proteasome-Dependent

In cells treated with proteasome inhibitors, NP(147-155) continues to be presented efficiently at the cell surface, whereas presentation of NP(50-57) is markedly reduced. Systematic comparison of the two epitopes demonstrated that NP(147-155) utilizes non-proteasomal processing pathways, while NP(50-57) is strictly proteasome-dependent. [2] Furthermore, lactacystin treatment enhanced the generation of Kd-NP(147-155) complexes fourfold, whereas presentation of the Kk-restricted NP(50-57) determinant was marginally inhibited under the same conditions. [1]

Antigen processing and presentation Proteasome-independent pathway MHC class I epitope generation

NP(147-155) Peptide Is Generated 60- to 90-Fold Less Efficiently from Full-Length NP than NP(50-57), Defining Distinct Processing Hierarchy

Direct HPLC quantification of peptides extracted from cells expressing full-length NP(1-498) revealed 1800 copies/cell of NP(50-57) versus only 30 copies/cell of NP(147-155), representing a 60- to 90-fold difference. [1] However, when both peptides were expressed from minigene products, nearly identical and much greater amounts were recovered (55,000 copies/cell for each), demonstrating that the differential efficiency arises from upstream processing steps unique to the full-length protein context. [1] This establishes that NP(147-155) is a naturally subdominant epitope in terms of peptide copy number, despite being immunodominant in functional T cell responses—a paradox that makes it uniquely valuable for studying the dissociation between peptide abundance and immunodominance.

Antigen processing efficiency Immunodominance Epitope quantification

Tyr2 Anchor Residue Is Critical for H-2Kd Binding: Alanine Substitution Reduces Affinity ≥100-Fold

Alanine scanning mutagenesis of NP(147-155) demonstrated that all single-alanine-substituted variants bound purified Kd molecules in vitro with high affinity, except for the variant with Tyr2 replaced by alanine, for which binding affinity was reduced at least 100-fold. [2] The crystal structure of the H-2Kd–TYQRTRALV complex independently confirmed that Tyr at position 2 is the dominant anchor residue, sequestered as the only residue into the polymorphic B pocket, whose shape and chemistry make it an optimal binding site specifically for tyrosine side chains. [1] This structural definition provides a predictive framework: any Kd-restricted epitope without Tyr at position 2 will exhibit substantially lower MHC binding and consequently reduced T cell stimulation capacity compared to NP(147-155).

MHC binding motif Alanine scanning mutagenesis Anchor residue identification

NP(147-155)-Specific CTL Precursor Frequency Induced by DNA Vaccination Reaches Levels Comparable to Live Influenza Virus Infection and Correlates with Cross-Strain Protection

In a direct comparative study, BALB/c mice immunized intramuscularly with NP DNA plasmid achieved CTL precursor (CTLp) frequencies specific for NP(147-155) that reached levels statistically indistinguishable from those found in mice that had undergone intranasal infection with live influenza virus. [1] Furthermore, a positive correlation was documented between the frequency of NP(147-155) epitope-specific CTLp and the extent of protective immunity against cross-strain (heterosubtypic) influenza challenge. [1] This contrasts with epitopes such as NP(366-374), where sequence variation between priming and challenge strains significantly reduces the magnitude of cross-reactive memory CD8 T cell responses, as demonstrated in the B6 mouse model. [2]

DNA vaccine immunogenicity CTL precursor frequency Cross-protective immunity

Optimal Application Scenarios for Influenza NP (147-155) (CAS 132326-72-8) Based on Verified Quantitative Differentiation


Universal Influenza Vaccine Research Requiring Cross-Subtype T Cell Protection

When developing T cell-based universal influenza vaccines, NP(147-155) is the epitope of choice because its sequence TYQRTRALV is 100% conserved across divergent influenza A strains including A/PR/8/34 (H1N1), ma-CA/04, and A/AA/6/60, while alternative NP epitopes such as NP(366-374) vary at two amino acid positions among these same strains. [7] DNA vaccination studies have demonstrated that NP(147-155)-specific CTL precursor frequencies reach levels comparable to live virus infection and positively correlate with cross-strain protective immunity, providing a quantitative benchmark for vaccine immunogenicity. [5]

Proteasome-Independent Antigen Processing Pathway Studies

For investigating non-proteasomal MHC class I antigen processing pathways, NP(147-155) is uniquely necessary because it maintains efficient presentation in the presence of proteasome inhibitors, unlike the proteasome-dependent NP(50-57) epitope. [4] Lactacystin treatment quantitatively enhances Kd-NP(147-155) complex generation fourfold, providing a measurable positive control for proteasome inhibition experiments. [3] Researchers studying the role of tripeptidyl peptidase II (TPPII), leucine aminopeptidase, or other alternative processing proteases should use NP(147-155) as their model epitope.

Immunodominance Studies and Epitope Competition Assays in the BALB/c Mouse Model

NP(147-155) is the ideal tool for studying T cell immunodominance because it is paradoxically one of the least efficiently processed epitopes from full-length nucleoprotein (only ~30 copies per cell vs ~1800 copies for NP(50-57)) yet dominates the CTL response in H-2d mice. [2] This quantitative disparity enables researchers to dissect the relationship between peptide abundance and T cell immunodominance using a single protein system. The structurally defined anchor residues (Tyr2 as dominant anchor, Thr5, Val9) also permit rational mutagenesis studies; alanine substitution at Tyr2 reduces MHC binding ≥100-fold, providing a clean loss-of-function comparator. [1] [6]

MHC Tetramer and T Cell Monitoring Reagent Development

For H-2Kd tetramer production and antigen-specific CD8+ T cell monitoring, NP(147-155) provides the structurally best-characterized peptide–MHC complex, with the crystal structure resolved at 2.60 Å resolution showing precisely how Tyr2, Thr5, and Val9 occupy the B, C, and F pockets. [1] The ≥100-fold affinity penalty for Tyr2 substitution ensures that tetramer reagents prepared with this peptide exhibit high stability and specific staining of cognate T cells. [6] Commercial H-2Kd/NP(147-155) tetramers are established tools for tracking NP-specific CD8+ T cell responses in vaccine and infection studies. [7]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 132326-72-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.